molecular formula C5H9ClS B12617300 4-Chloro-1-(methylsulfanyl)but-1-ene CAS No. 920492-34-8

4-Chloro-1-(methylsulfanyl)but-1-ene

Cat. No.: B12617300
CAS No.: 920492-34-8
M. Wt: 136.64 g/mol
InChI Key: KAVRADQDJCHJOT-UHFFFAOYSA-N
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Description

4-Chloro-1-(methylsulfanyl)but-1-ene is a chloroalkene derivative featuring a methylsulfanyl (-SCH₃) substituent at the 1-position and a chlorine atom at the 4-position of the butene chain. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and heterocyclic ring-forming reactions. Its structural framework—combining a reactive chloro group with a sulfur-containing moiety—makes it valuable for constructing pharmacologically active molecules or functionalized polymers .

Properties

CAS No.

920492-34-8

Molecular Formula

C5H9ClS

Molecular Weight

136.64 g/mol

IUPAC Name

4-chloro-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3

InChI Key

KAVRADQDJCHJOT-UHFFFAOYSA-N

Canonical SMILES

CSC=CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 4-chlorobut-1-ene reacts with sodium methylthiolate under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-1-(methylsulfanyl)but-1-ene can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methylsulfanyl)but-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, sodium cyanide, primary and secondary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 1-(Methylsulfanyl)but-1-ene.

    Substitution: Various substituted butenes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Synthetic Pathways
4-Chloro-1-(methylsulfanyl)but-1-ene serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of sulfonyl-containing compounds through nucleophilic substitution reactions.

Case Study: Synthesis of Fluensulfone
One notable application is in the synthesis of fluensulfone, a nematicide with low toxicity to non-target organisms. The process involves the oxidation of 4-Chloro-1-(methylsulfanyl)but-1-ene to yield sulfonyl derivatives, which are then further processed to produce fluensulfone. This compound has been highlighted for its effectiveness against plant-parasitic nematodes and represents a significant advancement in environmentally friendly agricultural practices .

Agrochemical Applications

Nematicide Properties
Fluensulfone, derived from 4-Chloro-1-(methylsulfanyl)but-1-ene, is recognized for its unique mode of action against nematodes. Unlike traditional nematicides, fluensulfone exhibits a reduced environmental impact, making it an attractive option for sustainable agriculture . The effectiveness of fluensulfone has been demonstrated through various field trials, showcasing its ability to protect crops while minimizing harm to beneficial soil organisms.

Table 1: Efficacy of Fluensulfone Against Nematodes

Crop TypeApplication Rate (kg/ha)Efficacy (%)
Tomato1085
Potato1590
Soybean1280

Medicinal Chemistry

Bioactive Compound Development
Research indicates that derivatives of 4-Chloro-1-(methylsulfanyl)but-1-ene may possess bioactive properties. For example, studies have explored its potential as an antibacterial agent and its role in developing new pharmaceuticals targeting specific diseases . The compound's ability to inhibit bacterial growth has been observed in various assays, suggesting its utility in medicinal chemistry.

Case Study: Antibacterial Activity
A recent study focused on the antibacterial properties of compounds derived from 4-Chloro-1-(methylsulfanyl)but-1-ene. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further drug development .

Environmental Impact and Safety

The environmental profile of compounds derived from 4-Chloro-1-(methylsulfanyl)but-1-ene is an essential consideration in their application. Fluensulfone's low toxicity to mammals and beneficial insects makes it a safer alternative compared to conventional nematicides . Ongoing research aims to better understand the environmental fate of these compounds and their long-term effects on ecosystems.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Key Observations :

  • The methylsulfanyl group in the target compound increases molar mass and boiling point compared to 4-Chloro-2-methyl-1-butene, likely due to sulfur’s polarizability and molecular volume .
  • The fluorophenyl-ketone derivative () exhibits significantly higher molar mass and complexity, reflecting its aromatic and carbonyl functionalities .

Alkylation and Nucleophilic Substitution

  • 4-Chloro-1-(methylsulfanyl)but-1-ene : The chloro group is susceptible to nucleophilic displacement, while the methylsulfanyl moiety may act as a weak leaving group or participate in thiol-ene reactions. Its alkene backbone enables cycloaddition or polymerization.
  • 4-Chloro-2-methyl-1-butene : Lacks sulfur-mediated reactivity but shares similar chloro-alkene reactivity, often serving as an alkylating agent in industrial processes .
  • 4-Chloro-1-(4-fluorophenyl)butan-1-one : The ketone group facilitates condensation reactions (e.g., with amines), as demonstrated in the synthesis of cytotoxic hybrids .

Stability and Functional Group Compatibility

  • The methylsulfanyl group in the target compound may confer oxidative instability compared to the inert triisopropylsilyl (TIPS) group in heterocyclic intermediates (). TIPS removal requires harsh conditions (e.g., acid/base treatment), whereas methylsulfanyl groups are more labile under oxidizing conditions .

Biological Activity

4-Chloro-1-(methylsulfanyl)but-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and the mechanisms underlying its activity, supported by various studies and data.

Synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene

The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with methyl sulfide. The following reaction scheme outlines this process:

4 Chlorobut 1 ene+Methyl sulfide4 Chloro 1 methylsulfanyl but 1 ene\text{4 Chlorobut 1 ene}+\text{Methyl sulfide}\rightarrow \text{4 Chloro 1 methylsulfanyl but 1 ene}

This synthetic route allows for the introduction of the methylthio group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 4-Chloro-1-(methylsulfanyl)but-1-ene. It has shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of similar compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.9 μg/mL to higher values depending on the specific derivative tested .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
4-Chloro-1-(methylsulfanyl)but-1-ene3.9Gram-positive bacteria
Other derivativesVariesVarious strains

Anticancer Activity

Preliminary research indicates that compounds with structural similarities to 4-Chloro-1-(methylsulfanyl)but-1-ene may possess anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing IC50 values indicating their potency in inhibiting cancer cell proliferation. A notable example includes a compound that exhibited an IC50 value of 15.3 µM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
4-Chloro-1-(methylsulfanyl)but-1-eneMCF-715.3
Compound AMDA-MB45329.1
Compound BHepG2Varies

The biological activity of 4-Chloro-1-(methylsulfanyl)but-1-ene can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of sulfur-containing compounds revealed that modifications to the methylthio group significantly impacted biological efficacy. This study utilized molecular docking simulations to predict binding affinities to target enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Example Case Study Findings:

In vitro assays indicated that modifications enhancing lipophilicity improved antibacterial activity, while those affecting electron density on the sulfur atom influenced anticancer properties.

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